

Foreword: Understanding the Potential of a Fluorinated Building Block

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Compound of Interest

Compound Name: 2-(2,6-difluorophenyl)propanoic Acid

Cat. No.: B1610142

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In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. It is within this context that we examine **2-(2,6-difluorophenyl)propanoic acid**, a specialized building block with significant potential for the development of novel therapeutics.

This guide provides a comprehensive overview of the chemical and physical properties of **2-(2,6-difluorophenyl)propanoic acid**, its synthesis, and its prospective applications. The content herein is curated for researchers, medicinal chemists, and drug development professionals, offering not just data, but the scientific rationale behind it. As we dissect this molecule, we will explore the causality behind its characteristics and the experimental logic that underpins its potential utility.

Core Molecular Identity and Physicochemical Profile

2-(2,6-difluorophenyl)propanoic acid belongs to the family of fluorinated aromatic carboxylic acids. Its structure is characterized by a propanoic acid moiety attached at the second carbon to a benzene ring substituted with two fluorine atoms at the 2 and 6 positions. This specific arrangement has significant implications for its chemical behavior. The ortho-difluoro substitution pattern sterically shields the acidic proton and influences the electronic properties of the aromatic ring, which can be leveraged in synthetic and biological applications.

The molecule's hybrid structure, featuring a lipophilic difluorinated aryl group and a hydrophilic carboxylic acid, allows for both hydrophobic interactions and hydrogen bonding—a critical duality in drug-receptor interactions.[1]

Key Physicochemical Data

The fundamental properties of **2-(2,6-difluorophenyl)propanoic acid** are summarized below. This data provides the foundational knowledge for its handling, solubilization, and application in experimental settings.

Property	Value	Source(s)
CAS Number	359828-68-5	[2][3]
Molecular Formula	C ₉ H ₈ F ₂ O ₂	[2][3][4]
Molecular Weight	186.16 g/mol	[2][5]
Appearance	White solid	[3]
Solubility	Soluble in organic solvents	[3]
Predicted XlogP	2.2	[4]
Canonical SMILES	<chem>CC(C1=C(C=CC=C1F)F)C(=O)O</chem>	[4]
InChIKey	JEOKHTAAVBOFKM-UHFFFAOYSA-N	[4]

Spectroscopic Characterization (Predicted)

While extensive experimental spectra are not widely published, we can predict the characteristic spectroscopic features of this molecule based on its functional groups and structural analogs. These predictions are invaluable for reaction monitoring and structural confirmation during synthesis.

- ¹H NMR Spectroscopy:** The proton on the carboxylic acid (-COOH) is expected to be highly deshielded, appearing as a broad singlet at approximately δ 12 ppm.[1] The aromatic protons on the difluorophenyl ring would likely resonate as multiplets between δ 6.8–7.4

ppm.[1] The methine proton (CH) and the methyl protons (CH₃) of the propanoic acid chain would appear further upfield.

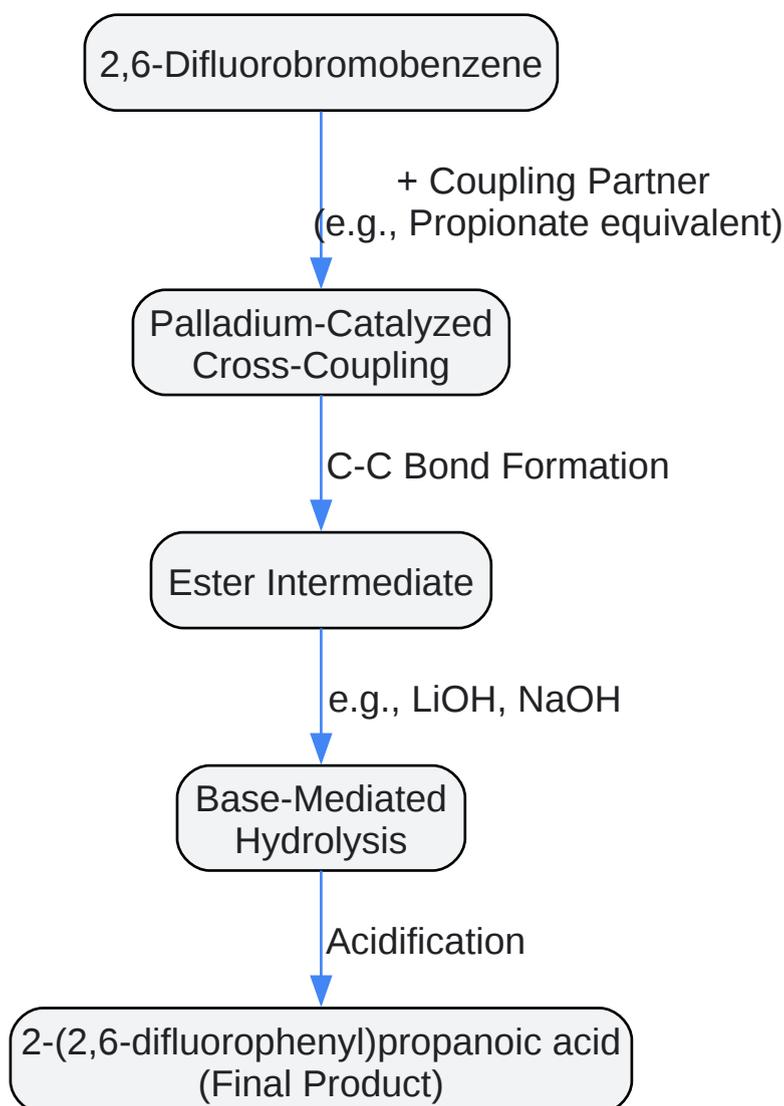
- Infrared (IR) Spectroscopy: The IR spectrum would be dominated by two key absorbances. [1] A strong, sharp peak for the carbonyl (C=O) stretch of the carboxylic acid is anticipated in the 1700–1720 cm⁻¹ region.[1] A very broad and characteristic peak for the hydroxyl (-OH) group stretch would be observed from 2500–3300 cm⁻¹. [1]
- Mass Spectrometry: High-resolution mass spectrometry provides the most accurate mass determination. Predicted collision cross-section data for various adducts offer a reference for experimental analysis.[4] For instance, the [M+H]⁺ adduct is predicted at an m/z of 187.05652, while the deprotonated [M-H]⁻ species is predicted at 185.04196.[4]

Synthesis and Chemical Reactivity

The synthesis of chiral α -arylpropionic acids is a well-established field, driven by their importance as non-steroidal anti-inflammatory drugs (NSAIDs). For **2-(2,6-difluorophenyl)propanoic acid**, an enantioselective synthesis employing a Stille reaction has been noted.[3] This approach offers precise control over stereochemistry, which is often critical for biological activity.

Conceptual Synthetic Workflow

A plausible synthetic route can be conceptualized starting from 2,6-difluorobromobenzene. The workflow below illustrates a multi-step synthesis that could be employed to generate the target compound. The choice of a palladium-catalyzed cross-coupling reaction is strategic, as it is a robust and versatile method for forming carbon-carbon bonds.



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Caption: Conceptual workflow for the synthesis of **2-(2,6-difluorophenyl)propanoic acid**.

Experimental Protocol: Saponification of an Ester Precursor

This protocol describes the final hydrolysis step, a common procedure in the synthesis of carboxylic acids from their ester precursors. The self-validating nature of this protocol lies in the clear phase separation and pH changes that confirm reaction progression and completion.

- **Dissolution:** Dissolve the ester precursor (1.0 eq) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water (e.g., 3:1 v/v). The use of a co-solvent system is crucial to

ensure the miscibility of both the organic ester and the aqueous base.

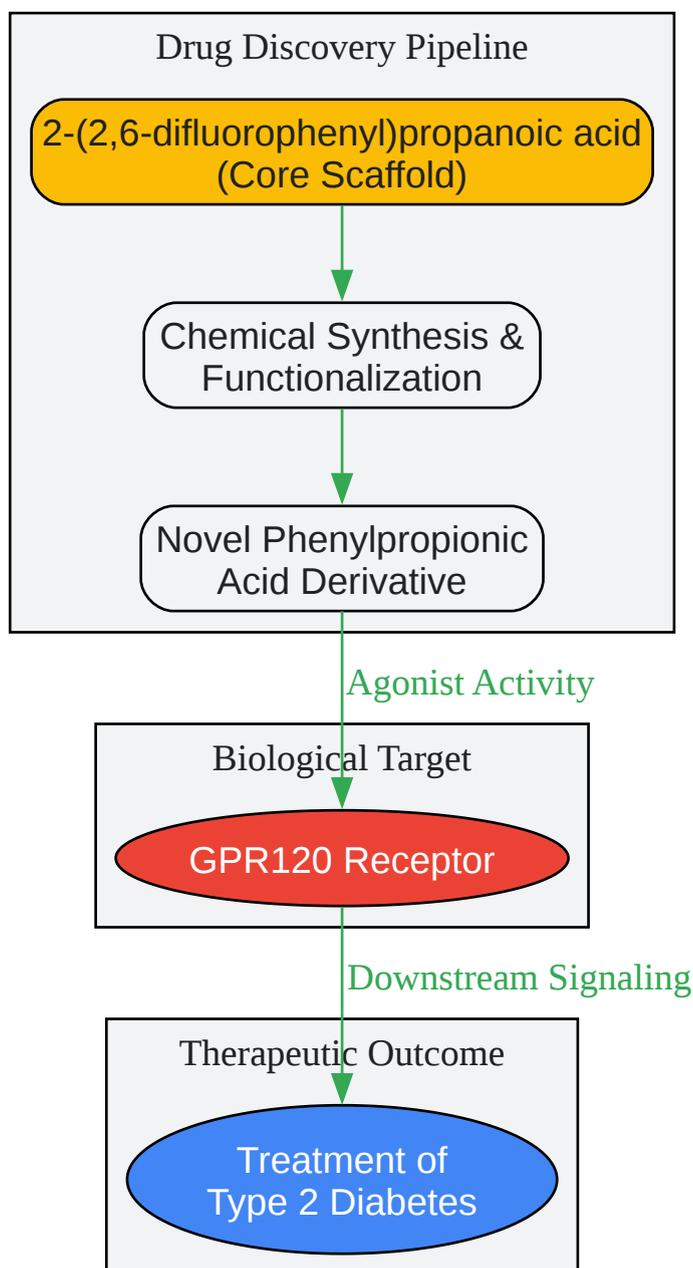
- **Saponification:** Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq), to the reaction mixture.
- **Monitoring:** Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. The disappearance of the ester spot and the appearance of a new, more polar spot at the baseline (the carboxylate salt) indicates completion.
- **Work-up:** Once complete, cool the mixture to room temperature and remove the organic solvent (THF) under reduced pressure.
- **Acidification:** Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution by adding a strong acid, such as 1N hydrochloric acid (HCl), dropwise until the pH is approximately 1-2. The formation of a precipitate (the final product) should be observed.
- **Extraction:** Extract the aqueous layer multiple times with an organic solvent like ethyl acetate. The choice of ethyl acetate is strategic due to its ability to effectively solubilize the carboxylic acid product while having limited miscibility with water.
- **Drying and Concentration:** Combine the organic extracts, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude **2-(2,6-difluorophenyl)propanoic acid**.
- **Purification:** Purify the crude product by recrystallization or column chromatography to obtain the final compound with high purity.

Potential Applications in Drug Discovery

While specific applications for **2-(2,6-difluorophenyl)propanoic acid** are not extensively documented, its structural motif is highly relevant to contemporary drug discovery.

Phenylpropionic acid derivatives are known to target various biological pathways. A notable example is their potential as G protein-coupled receptor 120 (GPR120) agonists.[6]

GPR120 is a receptor for unsaturated long-chain free fatty acids and is implicated in mediating anti-inflammatory and insulin-sensitizing effects. Agonists of this receptor are being actively investigated for the treatment of metabolic diseases, particularly type 2 diabetes.[6] **2-(2,6-difluorophenyl)propanoic acid** serves as a valuable starting material or intermediate for the synthesis of more complex molecules designed to target receptors like GPR120.



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Caption: Role as a building block for potential GPR120 receptor agonists.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling **2-(2,6-difluorophenyl)propanoic acid**. The hazard profile is generally extrapolated from related fluorinated and acidic compounds.

- **Hazard Identification:** This compound is expected to cause skin irritation and serious eye damage.^{[5][7]} It may also cause respiratory irritation if inhaled as a dust.^{[5][7]}
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.^[7] When handling the solid powder, use a dust mask or work in a well-ventilated fume hood to prevent inhalation.^[7]
- **Handling:** Avoid contact with skin, eyes, and clothing.^[8] Use only in a well-ventilated area.^[7] Wash hands thoroughly after handling.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place.^[7] Keep away from incompatible materials such as strong oxidizing agents and bases.
- **First Aid Measures:**
 - **Skin Contact:** Immediately wash the affected area with plenty of soap and water.^[7] Remove contaminated clothing.
 - **Eye Contact:** Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.^{[7][8]}
 - **Inhalation:** Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.^[7]
 - **Ingestion:** Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.^{[7][8]}

References

- **2-(2,6-Difluorophenyl)propanoic acid**, 95% Purity, C₉H₈F₂O₂, 100 mg. CP Lab Safety. [\[Link\]](#)
- **2-(2,6-difluorophenyl)propanoic acid** (C₉H₈F₂O₂). PubChemLite. [\[Link\]](#)
- Synthesis and use of phenylpropionic acid derivatives.

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